molecular formula C18H26N2O6S B2513551 Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate CAS No. 2380185-03-3

Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate

Cat. No. B2513551
CAS RN: 2380185-03-3
M. Wt: 398.47
InChI Key: GQNYYEPFXNYXEG-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate, also known as MMBC, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. MMBC belongs to a class of compounds called designer drugs, which are synthetic analogs of controlled substances that are designed to mimic the effects of the original drug.

Mechanism of Action

Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. These receptors are part of the endocannabinoid system and play a key role in regulating various physiological processes. Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to affect mood and appetite, and may have potential therapeutic applications in the treatment of various medical conditions such as chronic pain, epilepsy, and anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate in scientific research is its high potency and selectivity for cannabinoid receptors, which allows for more precise and targeted studies of the endocannabinoid system. However, one limitation of using Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate is its potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

There are many potential future directions for research on Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate and other synthetic cannabinoids. One area of interest is the development of new drugs that target specific components of the endocannabinoid system, which may lead to more effective treatments for a range of medical conditions. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the body and brain, which may help to inform public health policies and regulations around these substances.

Synthesis Methods

The synthesis of Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate involves the reaction of 4-methoxybenzoyl chloride with cyclobutylmethylamine to form the intermediate product, 4-methoxy-3-(cyclobutylmethylamino)benzoyl chloride. This intermediate is then reacted with morpholine and sodium bisulfite to form Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate.

Scientific Research Applications

Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate has been used in scientific research to study the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes such as pain, mood, appetite, and immune function. Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate has been found to have high affinity for cannabinoid receptors in the brain and peripheral tissues, making it a useful tool for studying the effects of cannabinoids on the body.

properties

IUPAC Name

methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-24-15-5-4-14(17(21)25-2)12-16(15)27(22,23)19-13-18(6-3-7-18)20-8-10-26-11-9-20/h4-5,12,19H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNYYEPFXNYXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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